

# Topic: Commercial Suppliers of 5-Chloro-2-methylbenzylamine for Research

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## Compound of Interest

Compound Name: 5-Chloro-2-methylbenzylamine

Cat. No.: B1586338

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## A Senior Application Scientist's Guide to Sourcing and Qualifying 5-Chloro-2-methylbenzylamine as a Critical Reagent

As a foundational building block in medicinal chemistry and synthetic route development, the quality of **5-Chloro-2-methylbenzylamine** (CAS No. 27917-13-1) is not a trivial detail; it is a critical parameter that dictates the success, reproducibility, and integrity of your research. This guide provides a framework for researchers, scientists, and drug development professionals to navigate the commercial landscape of this reagent. We will move beyond simple supplier lists to establish a robust methodology for qualifying vendors and validating the chemical integrity of this essential starting material.

## Chemical Identity and Significance

**5-Chloro-2-methylbenzylamine** is a substituted benzylamine frequently employed in the synthesis of novel compounds targeted for various therapeutic areas. Its structure offers a versatile scaffold for elaboration.

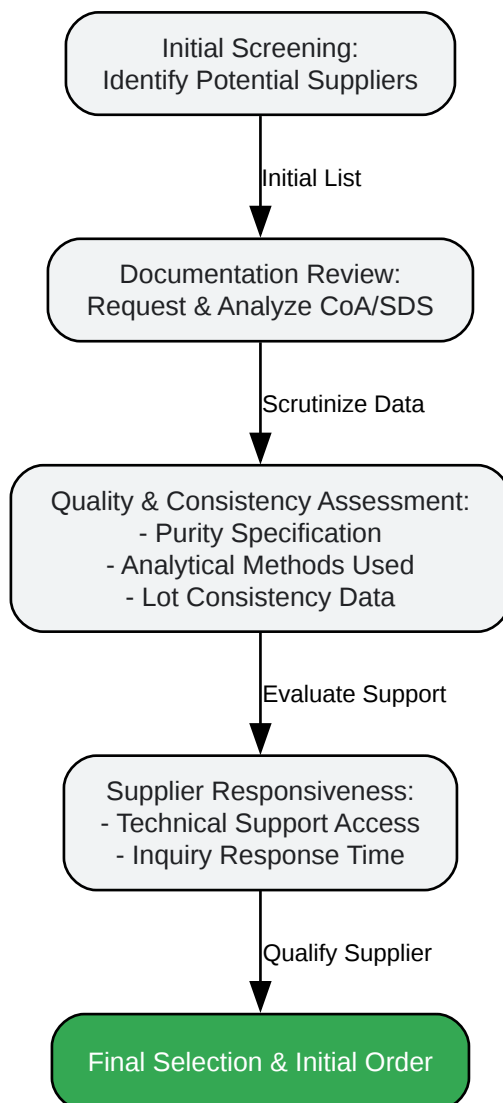
- Molecular Formula:  $C_8H_{10}ClN$  [1][2]
- Molecular Weight: 155.62 g/mol [1][2]
- Synonyms: 1-(5-Chloro-2-methylphenyl)methanamine, 2-Methyl-5-chlorobenzylamine [1][2]

The presence of the chloro and methyl groups on the aromatic ring, combined with the reactive primary amine, makes it a valuable intermediate. However, its utility is directly proportional to its purity. Contaminants, such as isomers or residual starting materials from its own synthesis, can lead to unforeseen side reactions, complex purification challenges, and ultimately, compromised data.

## Part 1: A Framework for Supplier Qualification

In the context of drug development, raw materials and chemical reagents are subject to rigorous quality control.<sup>[3][4]</sup> While a research setting may not require full GMP (Good Manufacturing Practices) compliance, adopting a similar mindset is crucial for ensuring reliable and reproducible results. The U.S. FDA's guidance on bioanalytical method validation, for instance, emphasizes the importance of characterizing and documenting critical reagents, as lot-to-lot changes can significantly impact assay performance.<sup>[5]</sup>

Our supplier qualification process can be visualized as a multi-stage filter designed to identify reliable partners for your research needs.



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Caption: Supplier Qualification Workflow.

## Comparative Data of Potential Suppliers

The following table summarizes information for several commercial suppliers. This is not an exhaustive list but serves as an example of the initial data points to collect. Note that for some "early discovery" chemicals, suppliers may not perform their own analytical testing and sell "as-is," placing the full burden of verification on the buyer.[6]

| Supplier                 | Product Identifier | Stated Purpose           | Documentation Availability  | Key Considerations  |
|--------------------------|--------------------|--------------------------|---|---|
| Sigma-Aldrich (Merck)    | CDS002947          | Early Discovery Research | Certificate of Origin; CoA may be limited.                                      | Explicitly states they do not collect analytical data for this product and the buyer assumes responsibility for confirming identity and purity. |
| Santa Cruz Biotechnology | sc-230302          | Proteomics Research      | SDS & Certificate of Analysis. <a href="#">[1]</a>                              | States "For Research Use Only" and to refer to the CoA for lot-specific data. <a href="#">[1]</a>   |
| Amerigo Scientific       | CBB1128670         | Life Science Research    | States "does not collect analytical data for this product." <a href="#">[6]</a> | Similar to Sigma-Aldrich, the buyer is responsible for confirming identity and purity. <a href="#">[6]</a>                                      |
| CymitQuimica             | IN-DA007JQM        | Lab Use Only             | Product Information Sheet. <a href="#">[2]</a>                                  | Provides basic chemical properties but purity percentage is not specified on the main product page. <a href="#">[2]</a>                         |

## Part 2: The Certificate of Analysis (CoA) - A Researcher's Rosetta Stone

A Certificate of Analysis is a formal document attesting that a specific batch (or "lot") of a product has been tested and meets a predefined set of specifications.<sup>[7][8]</sup> It is the single most important piece of documentation you will receive from a supplier.

Key Sections to Scrutinize on a CoA:

- Header Information:
  - Product Name & CAS No.: Confirms you are looking at the right document.
  - Lot Number: Crucial for traceability. All your experiments should reference the specific lot number used.
  -
- Analytical Results: This is the core of the CoA. You should expect to see:
  - Appearance: A simple but important check (e.g., "Colorless to light yellow liquid").
  - Identity: Typically confirmed by Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy. The result should be "Conforms to structure."
  - Purity: This is the most critical quantitative result. It is usually determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A research-grade chemical should ideally be >98% pure.
  - Other Tests: May include water content (Karl Fischer), or residual solvents.

A CoA that simply states "Passes" without providing the actual quantitative data (e.g., "Purity (GC): 99.2%") should be viewed with caution.

## Part 3: Trust, but Verify - An In-House QC Protocol

Even with a comprehensive CoA, performing in-house verification of a new reagent is a fundamental practice of robust science. This self-validating step ensures the material is what

the label says it is and is suitable for your intended application, mitigating risks from shipping degradation or mislabeling.

## Protocol: Identity and Purity Confirmation of 5-Chloro-2-methylbenzylamine

1. Objective: To independently verify the chemical structure and purity of a commercially supplied lot of **5-Chloro-2-methylbenzylamine**.

2. Materials:

- Supplier's sample of **5-Chloro-2-methylbenzylamine**.
- Deuterated chloroform ( $\text{CDCl}_3$ ) for NMR.
- HPLC-grade acetonitrile and water.
- Trifluoroacetic acid (TFA).

3. Methodology:

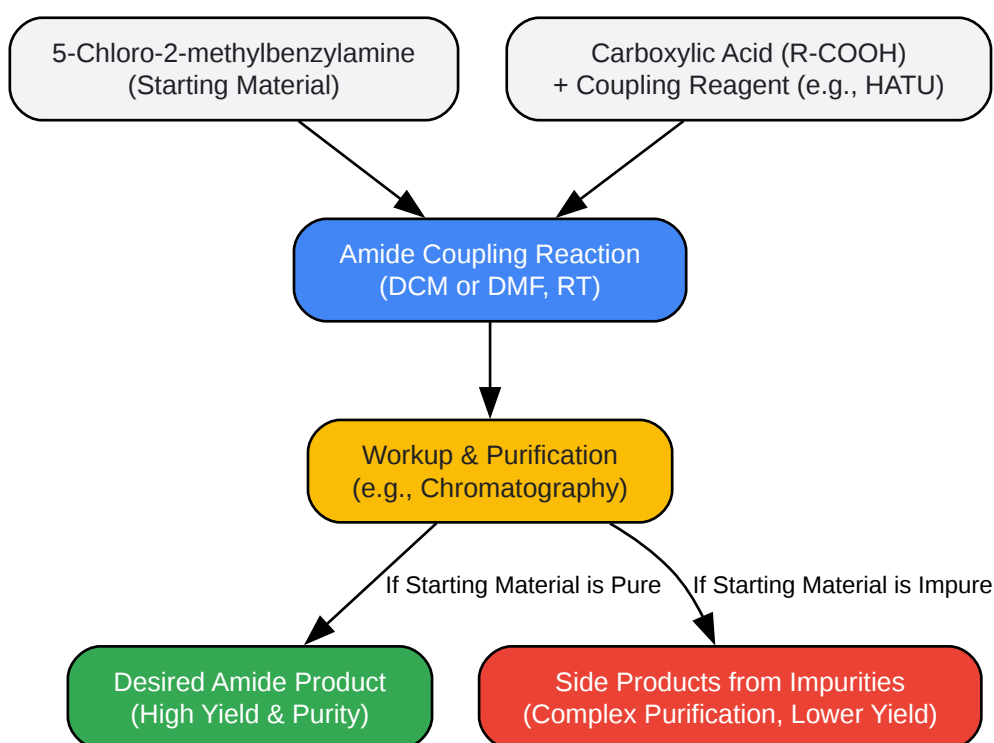
- Step 1:  $^1\text{H}$  NMR for Structural Identity Verification
  - Causality: Proton NMR is the most powerful tool for confirming the specific arrangement of protons in a molecule. It provides a unique fingerprint that can definitively confirm the structure and reveal the presence of structurally-related impurities.
  - Procedure:
    - Dissolve ~5-10 mg of the sample in ~0.6 mL of  $\text{CDCl}_3$ .
    - Acquire a  $^1\text{H}$  NMR spectrum (a 400 MHz spectrometer is sufficient).
    - Expected Chemical Shifts ( $\delta$ , ppm):
      - ~7.2-7.0 (Multiplet, 3H): Aromatic protons.
      - ~3.8 (Singlet, 2H): Methylene protons ( $-\text{CH}_2-\text{NH}_2$ ).

- ~2.3 (Singlet, 3H): Methyl protons ( $-\text{CH}_3$ ).
- ~1.5 (Broad singlet, 2H): Amine protons ( $-\text{NH}_2$ ), may be shifted or absent depending on solvent and concentration.
- Validation: The acquired spectrum should match the expected pattern. Integration of the peaks should correspond to the proton counts (3:2:3).
- Step 2: HPLC-UV for Purity Assessment
  - Causality: HPLC is a sensitive chromatographic technique that separates the main compound from potential impurities.[9][10] Using a UV detector allows for the quantification of the main peak relative to any impurity peaks, providing a precise purity value (as % area).
  - Procedure:
    - Prepare a stock solution of the sample at ~1 mg/mL in 50:50 acetonitrile/water.
    - HPLC Conditions (starting point):
      - Column: C18, 4.6 x 150 mm, 5  $\mu\text{m}$ .
      - Mobile Phase A: 0.1% TFA in Water.
      - Mobile Phase B: 0.1% TFA in Acetonitrile.
      - Gradient: Start at 10% B, ramp to 90% B over 15 minutes.
      - Flow Rate: 1.0 mL/min.
      - Detection: UV at 220 nm.
  - Validation: A high-quality sample should show one major peak. The area of this peak, as a percentage of the total area of all peaks, should be  $\geq 98\%$ .

## Part 4: Impact on Application - A Representative Workflow

The quality of a starting material directly impacts the outcome of a synthetic reaction. Impurities can act as catalysts, inhibitors, or competing substrates.

Consider a simple amide coupling reaction, a cornerstone of medicinal chemistry:



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Caption: Impact of Reagent Quality on Synthesis.

If the **5-Chloro-2-methylbenzylamine** contains a significant isomeric impurity (e.g., 3-Chloro-2-methylbenzylamine), that isomer will also react, leading to an isomeric amide product. This side product may have very similar chromatographic properties to the desired product, making purification exceedingly difficult and costly in terms of both time and final yield.

## Conclusion



Sourcing **5-Chloro-2-methylbenzylamine** for research requires a diligent, evidence-based approach. The burden of quality verification ultimately rests with the researcher. By implementing a rigorous supplier qualification framework, critically evaluating the Certificate of Analysis, and performing routine in-house identity and purity checks, scientists can build a foundation of chemical integrity. This ensures that experimental results are valid and reproducible, which is the cornerstone of advancing drug discovery and development.

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